Cas no 41049-30-3 (4-Iodobutyl Tetrahydropyranyl Ether)

4-Iodobutyl Tetrahydropyranyl Ether is a versatile intermediate in organic synthesis, particularly valued for its dual functionality as both an alkylating agent and a protected alcohol derivative. The tetrahydropyranyl (THP) group provides effective protection for hydroxyl groups under acidic conditions, while the iodo moiety facilitates nucleophilic substitution reactions, enabling the introduction of butyl chains into target molecules. This compound is especially useful in multi-step syntheses requiring selective deprotection and functionalization. Its stability and reactivity make it a reliable choice for constructing complex molecular architectures in pharmaceutical and fine chemical applications. Proper handling under inert conditions is recommended to preserve its reactivity.
4-Iodobutyl Tetrahydropyranyl Ether structure
41049-30-3 structure
Product Name:4-Iodobutyl Tetrahydropyranyl Ether
CAS No:41049-30-3
MF:C9H17IO2
MW:284.134555578232
CID:1063705
PubChem ID:11108838
Update Time:2025-10-28

4-Iodobutyl Tetrahydropyranyl Ether Chemical and Physical Properties

Names and Identifiers

    • 4-Iodobutyl Tetrahydropyranyl Ether
    • 1-IODO-4-(2-TETRAHYDROPYRANYLOXY)BUTANE
    • 2-(4-iodobutoxy)oxane
    • SCHEMBL6466428
    • 1-Iodo-4-(2-tetrahydropyranyloxy)butane; Tetrahydro-2-(4-iodobutoxy)-2H-pyran
    • GTUOMTZFCNDDBA-UHFFFAOYSA-N
    • A1-04792
    • 2-(4-Iodobutoxy)tetrahydro-2H-pyran
    • 2-(4-iodo-butoxy)-tetrahydro-pyran
    • DB-229162
    • DTXSID10455542
    • 41049-30-3
    • 2-(4-iodobutoxy)tetrahydropyran
    • starbld0047270
    • Inchi: 1S/C9H17IO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1-8H2
    • InChI Key: GTUOMTZFCNDDBA-UHFFFAOYSA-N
    • SMILES: ICCCCOC1CCCCO1

Computed Properties

  • Exact Mass: 284.02700
  • Monoisotopic Mass: 284.02733g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • PSA: 18.46000
  • LogP: 2.74480

4-Iodobutyl Tetrahydropyranyl Ether Pricemore >>

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4-Iodobutyl Tetrahydropyranyl Ether Production Method

Additional information on 4-Iodobutyl Tetrahydropyranyl Ether

4-Iodobutyl Tetrahydropyranyl Ether: A Comprehensive Overview

The compound with CAS No. 41049-30-3, commonly referred to as 4-Iodobutyl Tetrahydropyranyl Ether, is a versatile and significant molecule in the field of organic chemistry. This compound is widely recognized for its unique chemical properties and its applications in various research and industrial settings. The name itself highlights its structural components: the 4-iodobutyl group, which contributes to its reactivity, and the tetrahydropyranyl ether moiety, which imparts stability and solubility.

4-Iodobutyl Tetrahydropyranyl Ether is a derivative of tetrahydropyran, a six-membered cyclic ether. The presence of the iodine atom at the fourth position of the butyl chain makes this compound particularly valuable in synthetic chemistry. Iodine, being a halogen with relatively weak bond strength, serves as an excellent leaving group in nucleophilic substitution reactions. This property makes 4-Iodobutyl Tetrahydropyranyl Ether an ideal substrate for various organic transformations, including alkylation and coupling reactions.

Recent studies have highlighted the role of 4-Iodobutyl Tetrahydropyranyl Ether in the synthesis of bioactive molecules. For instance, researchers have utilized this compound as an intermediate in the construction of complex natural product analogs. Its ability to undergo smooth alkylation reactions under mild conditions has made it a preferred choice in medicinal chemistry. Additionally, the tetrahydropyranyl ether group provides protection against unwanted side reactions, ensuring high yields and selectivity in synthetic pathways.

The physical properties of 4-Iodobutyl Tetrahydropyranyl Ether are well-documented. It is a stable compound with a melting point of approximately -5°C and a boiling point around 125°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it easy to handle in laboratory settings. The compound is also non-hazardous under normal conditions, which aligns with its widespread use in research and development.

In terms of synthesis, 4-Iodobutyl Tetrahydropyranyl Ether can be prepared via several methods. One common approach involves the reaction of 4-iodobutanol with tetrahydropyran under acidic conditions, followed by purification through distillation or chromatography. This method ensures high purity and consistency, which are critical for its applications in advanced chemical processes.

The applications of 4-Iodobutyl Tetrahydropyranyl Ether span across multiple disciplines. In pharmaceutical research, it serves as a key intermediate in the synthesis of drugs targeting various therapeutic areas, including oncology and infectious diseases. Its role in click chemistry has also been explored, where it facilitates rapid and efficient assembly of complex molecules.

Moreover, 4-Iodobutyl Tetrahydropyranyl Ether has found utility in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored properties. Researchers have reported on its application in creating stimuli-responsive polymers that can respond to external stimuli such as temperature or pH changes.

In conclusion, 4-Iodobutyl Tetrahydropyranyl Ether (CAS No. 41049-30-3) is a vital compound with a wide range of applications across organic synthesis, medicinal chemistry, and materials science. Its unique combination of reactivity and stability makes it an indispensable tool for chemists worldwide. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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